(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a butyl group, an indolizine ring, a chloro group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine ring system, followed by the introduction of the butyl group and bromine atom. The final step involves the coupling of the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone precursor under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structural features suggest it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the material science industry, this compound could be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indolizine ring and hydroxyphenyl groups could play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone: Similar structure but lacks the chloro group.
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the chloro and hydroxy groups in (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone makes it unique compared to its analogs
Properties
CAS No. |
77832-95-2 |
---|---|
Molecular Formula |
C19H17BrClNO2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
(1-bromo-2-butylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17BrClNO2/c1-2-3-6-13-17(20)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(21)11-12/h4-5,7-11,23H,2-3,6H2,1H3 |
InChI Key |
NPABWTIRKBWPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.